

Comparative Analysis of ZK824859: A Potent Urokinase Plasminogen Activator Inhibitor

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Compound of Interest

Compound Name: ZK824859

Cat. No.: B15577517

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **ZK824859**'s performance with alternative urokinase plasminogen activator (uPA) inhibitors, supported by experimental data.

ZK824859 is a selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. This guide provides a comprehensive cross-validation of available experimental data for **ZK824859**, comparing its performance with other notable uPA inhibitors.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for **ZK824859** and its alternatives, focusing on inhibitory activity, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of uPA Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Species |
|--------------------|---------|----------------------------|--------------|--------------|
| ZK824859 | uPA | 79 | Not Reported | Human |
| tPA | 1580 | Not Reported | Human | |
| Plasmin | 1330 | Not Reported | Human | |
| uPA | 410 | Not Reported | Mouse | |
| tPA | 910 | Not Reported | Mouse | |
| Plasmin | 1600 | Not Reported | Mouse | |
| UK-371804 | uPA | 890 (in human wound fluid) | 10 | Human |
| tPA | >40,000 | Not Reported | Human | |
| Plasmin | >27,000 | Not Reported | Human | |
| Upamostat (WX-671) | uPA | Not Reported | Not Reported | Not Reported |
| WX-340 | uPA | Not Reported | Not Reported | Not Reported |

Table 2: In Vivo Efficacy of uPA Inhibitors

| Compound | Model | Species | Dosing | Key Findings |
|---|---|------------------------|---|--|
| ZK824859 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 50 mg/kg, b.i.d. | Completely prevented the development of the disease.[1] |
| Upamostat (Mesupron®) | Metastatic Breast Cancer (HER2-negative) | Human | Not Specified | Phase II clinical trials in combination with capecitabine.[2] |
| Locally Advanced Pancreatic Cancer | Human | 200 mg or 400 mg daily | Phase II clinical trial in combination with gemcitabine; well-tolerated.[3] | |
| Cholangiocarcinoma (Patient-Derived Xenograft) | Mouse | Not Specified | Combination with opaganib significantly reduced tumor growth.[4] | |
| WX-340 | Anaplastic Thyroid Cancer (Xenograft) | Mouse | Not Specified | Reduced cell adhesion and invasiveness in vitro, but did not significantly reduce tumor growth in vivo.[5] |
| Endotoxin and Surgery-Accelerated Metastatic Growth | Mouse | Not Specified | Ameliorated LPS- and surgery-induced metastatic tumor growth.[6] | |

| | | | | |
|---|--------------------------------------|------------|-------------------------------------|---|
| UK-371804 | Porcine Acute Excisional Wound | Pig | Topical | Penetrated into wounds and inhibited exogenous uPA activity.[7] |
| Colorectal Cancer (3D in vitro model) | Human Cells | 10 μ M | Reduced cancer cell invasion.[8] | |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the critical evaluation and replication of findings.

Urokinase Inhibition Assay

The inhibitory activity of compounds against uPA is typically determined using a chromogenic or fluorogenic substrate-based assay.

- Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of uPA, which cleaves a specific substrate to produce a colored or fluorescent product.
- General Protocol:
 - Recombinant human or mouse uPA is pre-incubated with varying concentrations of the inhibitor compound in an appropriate assay buffer.
 - A chromogenic or fluorogenic substrate for uPA is added to initiate the reaction.
 - The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence.
 - IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
- To Determine Ki (Inhibition Constant) for Competitive Inhibitors:

- The Michaelis-Menten constant (KM) of the enzyme for its substrate is determined in the absence and presence of the inhibitor.
- The Ki is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_M)$, where [S] is the substrate concentration.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is a widely used animal model for human multiple sclerosis.

- Induction: EAE is induced in susceptible mouse strains (e.g., SJL or C57BL/6) by immunization with myelin-derived peptides, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered to enhance the disease induction.
- Treatment: Treatment with the test compound (e.g., **ZK824859**) is typically initiated at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
- Assessment: Disease progression is monitored daily by scoring the clinical signs of paralysis on a standardized scale (e.g., 0-5). Histological analysis of the central nervous system can be performed at the end of the study to assess inflammation and demyelination.

Pharmacokinetic Studies in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

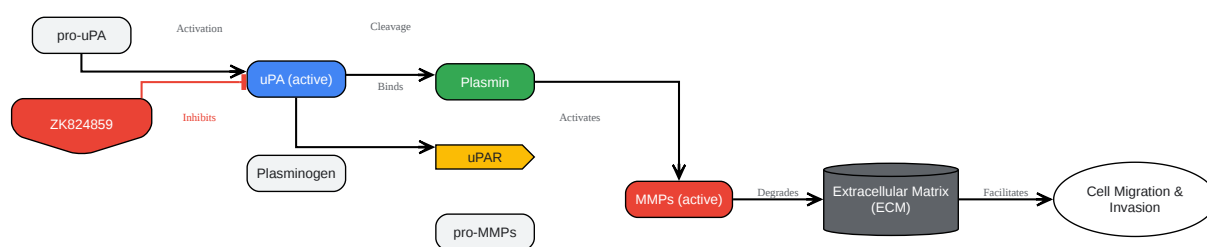
- Administration: The compound is administered to rodents (rats or mice) via the intended clinical route (e.g., oral, intravenous).
- Sampling: Blood samples are collected at various time points after administration.
- Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

- **Parameter Calculation:** Key pharmacokinetic parameters, including maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), area under the concentration-time curve (AUC), and half-life (t_{1/2}), are calculated from the plasma concentration-time data.

Mandatory Visualization

Signaling Pathway of Urokinase Plasminogen Activator (uPA)

The uPA system plays a central role in extracellular matrix degradation and cell signaling, processes that are critical in both normal physiology and disease.

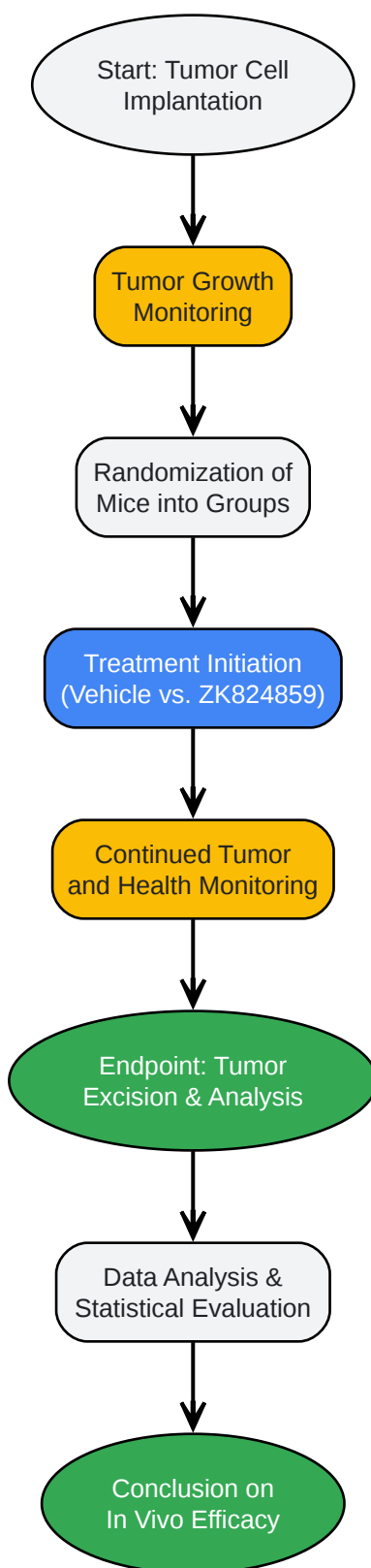


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Caption: The uPA signaling pathway and the inhibitory action of **ZK824859**.

Experimental Workflow for In Vivo Efficacy Testing

This workflow outlines the key steps involved in assessing the efficacy of a uPA inhibitor in a preclinical cancer model.



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